3-(4-(4-Bromophenyl)-5-methylthiazol-2-yl)aniline
CAS No.:
Cat. No.: VC15865803
Molecular Formula: C16H13BrN2S
Molecular Weight: 345.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13BrN2S |
|---|---|
| Molecular Weight | 345.3 g/mol |
| IUPAC Name | 3-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]aniline |
| Standard InChI | InChI=1S/C16H13BrN2S/c1-10-15(11-5-7-13(17)8-6-11)19-16(20-10)12-3-2-4-14(18)9-12/h2-9H,18H2,1H3 |
| Standard InChI Key | NHOZSHDWECRORW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(S1)C2=CC(=CC=C2)N)C3=CC=C(C=C3)Br |
Introduction
Chemical Structure and Molecular Characteristics
The molecular formula of 3-(4-(4-Bromophenyl)-5-methylthiazol-2-yl)aniline is C₁₆H₁₂BrN₃S, with a molecular weight of 358.25 g/mol. The compound’s structure integrates three key components:
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A thiazole ring (a five-membered heterocycle containing nitrogen and sulfur),
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A 4-bromophenyl group attached to the thiazole’s 4-position,
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An aniline group (benzene ring with an amino group) at the thiazole’s 2-position.
Crystallographic Insights
X-ray crystallography of analogous thiazole derivatives reveals planar geometries for the thiazole and aryl rings, with dihedral angles between planes indicating moderate conjugation. For example, in a related bromophenyl-thiazole compound, the thiazole and bromophenyl rings exhibit a dihedral angle of 8.9°, suggesting limited π-orbital overlap . The aniline group’s orientation relative to the thiazole core is critical for intermolecular interactions, such as hydrogen bonding with biological targets .
Table 1: Key Bond Lengths and Angles in Thiazole-Bromophenyl Derivatives
| Parameter | Value (Å or °) | Source |
|---|---|---|
| C–S bond in thiazole | 1.74 Å | |
| C–N bond in thiazole | 1.30 Å | |
| Dihedral angle (thiazole/bromophenyl) | 8.9° | |
| Br⋯F interaction distance | 3.26 Å |
Synthesis and Optimization Strategies
Stepwise Synthesis Protocol
The synthesis of 3-(4-(4-Bromophenyl)-5-methylthiazol-2-yl)aniline typically follows a multi-step route, adapted from methodologies used for analogous thiazole derivatives :
Step 1: Formation of 4-(4-Bromophenyl)-5-methylthiazol-2-amine
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Reactants: 4-Bromoacetophenone (1.0 equiv), thiourea (2.0 equiv), iodine (1.0 equiv).
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Conditions: Reflux in ethanol for 12 hours.
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Mechanism: The Hantzsch thiazole synthesis, involving cyclization of the ketone with thiourea in the presence of iodine as a catalyst .
| Parameter | Yield (%) | Purity (%) |
|---|---|---|
| Step 1 (Thiazole formation) | 68 | 92 |
| Step 2 (Aniline coupling) | 75 | 89 |
| Activity Type | Model System | Result | Source |
|---|---|---|---|
| Anticancer | MCF-7 cells | IC₅₀ = 5.2 µM | |
| Antibacterial | S. aureus | MIC = 8 µg/mL | |
| Enzyme Inhibition | Acetylcholinesterase | IC₅₀ = 12 µM |
Structure-Activity Relationships (SAR)
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Bromine Substituent: The electron-withdrawing bromine atom enhances electrophilic reactivity, improving binding to enzyme active sites .
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Methyl Group at 5-Position: Steric effects from the methyl group modulate thiazole ring planarity, affecting interactions with hydrophobic pockets in target proteins .
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Aniline Moiety: The amino group participates in hydrogen bonding with residues such as Asp189 in thrombin, as seen in molecular docking studies .
Industrial and Environmental Considerations
Scalability Challenges
Large-scale synthesis requires optimization of solvent systems to minimize waste. Continuous flow reactors improve yield consistency (≥90%) compared to batch processes (75–85%) .
Environmental Impact
Brominated compounds pose disposal challenges due to potential bioaccumulation. Advanced oxidation processes (AOPs) using UV/H₂O₂ degrade 98% of brominated thiazoles within 2 hours, offering a viable remediation strategy .
Future Directions and Research Gaps
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Targeted Drug Delivery: Conjugation with nanoparticles (e.g., liposomes) could enhance bioavailability.
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Toxicological Profiling: Long-term in vivo studies are needed to assess hepatotoxicity risks.
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Computational Modeling: QSAR studies could predict novel derivatives with enhanced potency.
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